Ethynylmagnesium Bromide
Description
Significance of Organometallic Reagents in Modern Organic Chemistry
Organometallic compounds, defined by the presence of a direct bond between a metal and a carbon atom, are crucial in contemporary organic synthesis. solubilityofthings.comorgosolver.com They serve as powerful reagents for constructing complex carbon skeletons, a fundamental process in the synthesis of pharmaceuticals, new materials, and fine chemicals. orgosolver.comxindaobiotech.comnumberanalytics.com The unique reactivity of these compounds, often acting as potent nucleophiles, allows for chemical transformations that would be otherwise challenging or impossible with traditional organic reagents alone. solubilityofthings.comorgosolver.com Main-group organometallic compounds, such as Grignard reagents and organolithium compounds, are particularly valued for their ability to form carbon-carbon bonds. solubilityofthings.comnumberanalytics.com
Overview of Ethynylmagnesium Bromide as a Grignard Reagent
This compound (C₂HBrMg) is a specific type of Grignard reagent, a class of organomagnesium compounds discovered by Victor Grignard at the turn of the 20th century. ontosight.ailookchem.comlibretexts.org These reagents are characterized by the general formula R-Mg-X, where R is an organic group and X is a halogen. smolecule.com this compound is distinguished by its ethynyl (B1212043) group (-C≡CH) attached to a magnesium bromide moiety, classifying it as an alkynyl Grignard reagent. xindaobiotech.comsmolecule.com This structure imparts a strong nucleophilic character to the acetylenic carbon, making it highly reactive towards a variety of electrophiles, especially carbonyl compounds. xindaobiotech.com
| Property | Value |
| Chemical Formula | C₂HBrMg |
| Molecular Weight | 129.24 g/mol |
| Appearance | Typically a colorless to yellow or brown solution |
| CAS Number | 4301-14-8 |
| Density | ~0.94 g/mL at 25 °C |
| Table 1: Physicochemical Properties of this compound lookchem.com |
The discovery of Grignard reagents by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis. libretexts.orglibretexts.org While early work focused on alkyl and aryl Grignard reagents, the extension of this chemistry to include acetylenic compounds marked a significant advancement. The ability to form a Grignard reagent from a terminal alkyne, such as acetylene (B1199291), provided a direct method for introducing the ethynyl group into organic molecules. This was achieved by the reaction of a pre-formed Grignard reagent, like ethylmagnesium bromide, with acetylene, which acts as an acid to deprotonate the alkyne and form this compound. wikipedia.org This development opened up new avenues for the synthesis of alkynes and their derivatives.
The primary and most fundamental application of this compound is in the formation of carbon-carbon bonds. solubilityofthings.comontosight.ai As a potent nucleophile, it readily attacks electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. masterorganicchemistry.commasterorganicchemistry.com This reaction, after an acidic workup, leads to the formation of propargyl alcohols, a key structural motif in many biologically active molecules and synthetic intermediates. ontosight.ai The addition of this compound to electrophiles is a cornerstone of synthetic strategy, enabling the construction of more complex molecular architectures from simpler starting materials. solubilityofthings.com
Historical Context of Acetylide Grignard Reagents
Scope and Research Focus of this compound Chemistry
Current research involving this compound continues to expand its synthetic utility. While its classical reactions with carbonyl compounds remain central, contemporary studies explore its application in more complex transformations. The research focus includes its use in:
Total Synthesis of Natural Products: this compound serves as a key building block in the synthesis of complex natural products, such as (+)-4-demethoxydaunomycin. lookchem.com
Pharmaceutical Synthesis: It is employed in the ethynylation of chiral intermediates for the preparation of pharmaceutically relevant molecules. lookchem.com For instance, it has been utilized in the synthesis of Islatravir. scispace.com
Materials Science: The reagent is used as a precursor in the synthesis of novel materials, such as alkyl(triethynyl)germanes, which have potential applications in electronics and optics. lookchem.com
Cross-Coupling Reactions: this compound is used to prepare the alkyne component for enyne cross-metathesis reactions, leading to the formation of conjugated dienes. lookchem.com
Polymer Chemistry: It finds application in the synthesis and grafting of polymers.
The versatility of this compound ensures its continued relevance in both academic research and industrial applications, driving innovation in various fields of chemical science. xindaobiotech.com
| Research Area | Specific Application of this compound |
| Natural Product Synthesis | Intermediate in the total synthesis of (+)-4-demethoxydaunomycin. lookchem.com |
| Pharmaceuticals | Ethynylation of chiral α-(dibenzylamino) aldehydes. lookchem.com |
| Materials Science | Precursor for alkyl(triethynyl)germanes. lookchem.com |
| Organic Methodology | Preparation of alkynes for enyne cross-metathesis. lookchem.com |
| Polymer Science | Grafting of aliphatic polymers. |
| Table 2: Selected Research Applications of this compound |
Structure
2D Structure
Properties
IUPAC Name |
magnesium;ethyne;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROBJRRFCPYLIT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399009 | |
| Record name | Ethynylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4301-14-8 | |
| Record name | Ethynylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethynylmagnesium Bromide
Classical Preparation Approaches
The foundational methods for preparing ethynylmagnesium bromide have been long-established, though they often present challenges in terms of safety and handling.
Direct Reaction of Magnesium with Bromoethyne (B3344055)
The synthesis of this compound can be achieved through the direct reaction of magnesium metal with bromoethyne in a suitable ether solvent, such as tetrahydrofuran (B95107). This method is a classic example of Grignard reagent formation. However, the hazardous and unstable nature of bromoethyne, which is prone to explosive decomposition, makes this approach less favorable and requires stringent safety precautions.
Halogen-Metal Exchange Reactions
Halogen-metal exchange offers an alternative route to this compound. This method involves the reaction of a more readily available Grignard reagent, like isopropylmagnesium chloride, with a haloalkyne. This exchange is a versatile method for preparing Grignard reagents that can tolerate various functional groups. The reaction of isopropylmagnesium chloride with an aryl bromide or iodide, for instance, can produce the corresponding arylmagnesium chloride.
Transmetalation from Organolithium Reagents
Transmetalation provides another pathway to this compound. This process typically involves the reaction of ethynyllithium with a magnesium halide, such as magnesium bromide. The ethynyllithium is itself generated from the deprotonation of a suitable precursor. While effective, this method requires the handling of organolithium reagents, which are often pyrophoric.
Advanced and Optimized Synthetic Procedures
Modern synthetic chemistry has driven the development of safer, more efficient, and scalable methods for generating this compound, with a strong emphasis on in situ generation and continuous flow processes.
In Situ Generation from Ethylmagnesium Bromide and Acetylene (B1199291)
A widely used and optimized procedure for preparing this compound is the in situ reaction of ethylmagnesium bromide with acetylene gas. chemicalbook.comorgsyn.org In this process, acetylene is bubbled through a solution of ethylmagnesium bromide, typically in tetrahydrofuran (THF). orgsyn.org The acidic proton of acetylene is readily removed by the basic ethyl group of the Grignard reagent, resulting in the formation of this compound and ethane (B1197151) gas as a byproduct. This method is highly advantageous as it avoids the handling of hazardous starting materials and generates the reagent directly in the reaction vessel for immediate use. chemicalbook.comorgsyn.org
| Reactant 1 | Reactant 2 | Product | Byproduct | Solvent | Key Features |
| Ethylmagnesium Bromide | Acetylene | This compound | Ethane | Tetrahydrofuran (THF) | In situ generation, avoids hazardous reagents, high efficiency. chemicalbook.comorgsyn.org |
Microreactor Technology for Continuous Flow Synthesis
A significant advancement in the synthesis of this compound is the use of microreactor technology for continuous flow production. mdpi.comresearchgate.net This approach offers marked improvements in safety, efficiency, and scalability over traditional batch methods. researchgate.net The highly exothermic reaction between ethylmagnesium bromide and acetylene can be precisely controlled in a microreactor due to the high surface-area-to-volume ratio, which allows for superior heat transfer. researchgate.net
In a notable application, a falling film microreactor (FFMR) has been used for the efficient gas-liquid reaction to generate the ethynyl-Grignard reagent directly from acetylene gas and ethylmagnesium bromide. mdpi.comresearchgate.net This setup ensures consistent contact between the gas and liquid phases, leading to an expeditious synthesis. mdpi.comresearchgate.net The process allows for the generation of this compound in seconds at 0 °C under atmospheric pressure. researchgate.net This continuous flow method not only enhances safety but also allows for the on-demand synthesis of the reagent, which can then be directly telescoped into subsequent reactions with electrophiles, such as ketones, to produce propargylic alcohols in high yields and with high selectivity. researchgate.netbeilstein-journals.org
| Parameter | Description | Research Findings |
| Reactor Type | Falling Film Microreactor (FFMR) | Enables efficient and consistent gas-liquid contact for the reaction. mdpi.comresearchgate.net |
| Process | Continuous Flow | Allows for enhanced heat and mass transfer, precise control over reaction time, and improved safety. researchgate.net |
| Reactants | Ethylmagnesium Bromide, Acetylene Gas | The use of readily available and less hazardous starting materials is a key advantage. researchgate.net |
| Conditions | 0 °C, atmospheric pressure | The reaction to form this compound can be achieved in seconds under these mild conditions. researchgate.net |
| Yield/Selectivity | High | The subsequent reactions of the in situ generated Grignard reagent with various ketones have shown high yields (often >88%) and high selectivity (>92%). beilstein-journals.org |
Impact of Acetylene Flow Rate and Concentration on Reagent Purity
The purity of this compound is significantly influenced by the management of the acetylene gas stream during synthesis. A continuous and sufficient supply of acetylene is crucial to prevent the formation of undesirable side products. An insufficient flow rate of acetylene can lead to the formation of impurities such as bis(magnesium) halides. orgsyn.org Specifically, to prevent the formation of bis(chloromagnesium)acetylene, an excess of acetylene must be maintained in the reaction mixture. orgsyn.org
Research has demonstrated that consistent gas-liquid contact is a prerequisite for the effective generation of the ethynyl-Grignard reagent from ethylmagnesium bromide and acetylene, particularly in continuous microflow systems. mdpi.com In traditional batch syntheses, a typical rate for acetylene introduction is between 15-20 liters per hour. orgsyn.org The reaction's initiation is often visually confirmed by the appearance of ethane froth, which is distinct from the larger bubbles of the acetylene feed. orgsyn.org
Furthermore, the initial purity of the acetylene gas is a contributing factor to the quality of the final product. Purification methods, such as passing the acetylene gas through traps cooled to -80°C, concentrated sulfuric acid, and soda-lime or alumina (B75360) towers, are employed to remove contaminants before the gas is introduced into the reaction vessel. orgsyn.orgorgsyn.org
Table 1: Influence of Acetylene Supply on Synthesis
| Parameter | Observation | Implication on Purity | Source |
| Acetylene Flow Rate | Insufficient flow | Formation of side products like bis(magnesium) halides. | orgsyn.org |
| Acetylene Concentration | Maintaining an excess | Prevents disproportionation and formation of bis(magnesium) derivatives. | orgsyn.org |
| Gas-Liquid Contact | Consistent contact is essential | Ensures effective and efficient generation of the target reagent. | mdpi.com |
| Initial Gas Purity | Use of purification trains | Removes contaminants from the acetylene feed, leading to a cleaner reaction. | orgsyn.org |
Solvent Effects and Reaction Environment Control in Synthesis (e.g., Tetrahydrofuran Solubility)
The choice of solvent is a critical parameter in the synthesis of this compound, with tetrahydrofuran (THF) being the most commonly employed and effective medium. This compound exhibits excellent solubility in ethereal solvents, particularly THF, where it can form stable solutions with concentrations up to 0.5 M. smolecule.comsigmaaldrich.com This high solubility and stability in THF are advantageous for practical preparation and subsequent reactions. smolecule.com The compound is also soluble in diethyl ether, another traditional solvent for Grignard reagents. smolecule.com
The solvent can dramatically influence the reaction's outcome. For instance, substituting tetrahydrofuran with diethyl ether in certain subsequent reactions can lead to the formation of an acetylenic glycol as the sole product, demonstrating the directive power of the solvent. orgsyn.orgorgsyn.org The amount of solvent used is also important; if too little solvent is used, the starting Grignard reagent, such as ethylmagnesium bromide, may crystallize out of the solution upon cooling. orgsyn.orgorgsyn.org
Given its crucial role, the purity of the THF is paramount. Standard procedures for THF purification involve shaking with potassium hydroxide (B78521) pellets, followed by heating under reflux with sodium metal and subsequent distillation to ensure it is anhydrous. orgsyn.orgorgsyn.org An inert atmosphere, typically nitrogen, is maintained throughout the synthesis to prevent reactions with atmospheric moisture and oxygen. orgsyn.org
Table 2: Solvent Properties and Effects
| Solvent | Solubility of this compound | Key Effects on Synthesis/Reaction | Source |
| Tetrahydrofuran (THF) | Excellent; stable 0.5 M solutions can be prepared. | Promotes the formation of the desired this compound; prevents crystallization of starting materials. | orgsyn.orgorgsyn.orgsmolecule.com |
| Diethyl Ether | Soluble. | Can alter the product profile of subsequent reactions, leading to different products (e.g., acetylenic glycols). | orgsyn.orgorgsyn.orgsmolecule.com |
| Toluene (B28343) | Limited solubility. | Offers enhanced stability due to reduced ligand redistribution. | smolecule.com |
| Water/Protic Solvents | Incompatible. | Causes violent decomposition of the Grignard reagent. | smolecule.com |
Mitigation Strategies for Disproportionation and Side Product Formation
A primary challenge in the synthesis and handling of this compound is its tendency to undergo disproportionation. This side reaction typically yields acetylene and a bis-bromomagnesium derivative (bis(magnesiobromide)acetylene), which can complicate subsequent reactions and reduce the yield of the desired product. orgsyn.orgorgsyn.org
Several strategies are employed to mitigate this and other side reactions. One key factor is the avoidance of concentrating the solution under heat. Evaporation of the solvent, even under reduced pressure at a moderate temperature of 40°C, can trigger disproportionation. orgsyn.orgorgsyn.org The rate of addition of reagents during synthesis also plays a role; slow addition has been found to result in significant disproportionation. orgsyn.org Besides disproportionation, other side products can form, such as 1,4,7-octatriyne-3,6-diol, which arises from reactions involving the disproportionation product, ethynyl (B1212043) dimagnesium bromide. nih.gov
Careful control of reaction temperature and the stoichiometry of reactants are the most effective strategies for preventing disproportionation and the formation of side products.
Temperature Control: The synthesis is sensitive to temperature fluctuations. It is often conducted without external cooling, allowing the reaction temperature to rise moderately, typically 5–10°C above room temperature, resulting in a homogeneous solution at around 30°C. orgsyn.orgorgsyn.org However, both excessive heating and cooling are detrimental. Heating to 40°C can induce disproportionation, while cooling the solution to 0°C may cause a crystalline complex to separate out. orgsyn.orgorgsyn.org In some procedures, it is critical to maintain the reaction temperature below 20°C to prevent the rapid disproportionation of ethynylmagnesium halides. orgsyn.org Specific protocols may call for maintaining the reaction at a controlled temperature range, such as 288-290 K (15-17°C), to ensure optimal results. nih.gov
Stoichiometry Control: Maintaining an excess of acetylene relative to the starting Grignard reagent (e.g., ethylmagnesium bromide) is a crucial stoichiometric consideration. orgsyn.org This ensures that the Grignard reagent reacts with acetylene to form the desired mono-alkynyl species rather than contributing to the formation of the bis(magnesium) side product. orgsyn.org The addition of the ethylmagnesium bromide solution to the acetylene-saturated THF is performed portionwise over several hours to maintain this stoichiometric balance throughout the reaction. orgsyn.org
Reactivity and Fundamental Reaction Mechanisms of Ethynylmagnesium Bromide
Nucleophilic Addition Reactions
As a potent nucleophile, ethynylmagnesium bromide readily engages with a variety of electrophilic compounds. xindaobiotech.com This reactivity is central to its role in constructing complex organic molecules.
A primary application of this compound is its reaction with carbonyl compounds, such as aldehydes and ketones, to form alkynols. smolecule.comontosight.ai This reaction is a fundamental method for introducing an ethynyl (B1212043) group into a molecule and generating versatile propargylic alcohol intermediates. xindaobiotech.com
The reaction of this compound with aldehydes and ketones proceeds through a nucleophilic addition mechanism. libretexts.org The process begins with the formation of a Lewis acid-base complex between the magnesium center of the Grignard reagent and the carbonyl oxygen. This interaction polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon. libretexts.org Subsequently, the nucleophilic ethynyl anion attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com A final workup step, typically involving the addition of a proton source like water or dilute acid, protonates the alkoxide to yield the final alkynol product. libretexts.org Aldehydes are converted to secondary alcohols, while ketones form tertiary alcohols. libretexts.orgguidechem.com
General Reaction Scheme:
Aldehyde + this compound → Secondary Alkynol
Ketone + this compound → Tertiary Alkynol
A variety of carbonyl compounds can participate in this reaction. For instance, cinnamaldehyde (B126680) reacts with this compound to produce 1-phenyl-1-penten-4-yn-3-ol. orgsyn.org Similarly, methyl ethyl ketone, crotonaldehyde, and acrolein also react to form the corresponding alkynols. orgsyn.org
The addition of this compound to chiral carbonyl compounds, such as erythrulose (B1219606) derivatives, can lead to the formation of diastereomers. The stereochemical outcome of these reactions can often be controlled by modifying the reaction conditions. oup.com
Research has demonstrated that the diastereoselectivity of the addition of this compound to α,β-O-isopropylidene-erythrulose derivatives can be reversed with high levels of control through the use of titanium(IV) isopropoxide (Ti(OiPr)₄). oup.comresearchgate.net In the absence of this additive, the reaction may show little to no selectivity between the formation of syn and anti products. researchgate.net However, the introduction of Ti(OiPr)₄ can significantly favor the formation of the syn-isomer. oup.comresearchgate.net The precise mechanism by which Ti(OiPr)₄ influences the stereochemical outcome is still a subject of investigation, but it is thought to involve the formation of different acetylide species that then react with the ketone. oup.com
Studies on nucleophilic additions to various protected L-erythrulose derivatives suggest that the formation of α-chelates, where the magnesium atom coordinates with both the carbonyl oxygen and a neighboring oxygen atom, can be a key factor in determining the stereoselectivity. nih.gov This chelation can lock the conformation of the substrate, leading to a preferential attack of the nucleophile from one face of the carbonyl group. nih.gov
Table 1: Diastereoselective Addition of this compound to Erythrulose Derivatives
| Substrate | Additive | Major Product | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| α,β-O-isopropylidene-erythrulose | None | Mixture of syn and anti | Variable |
This compound can also react with epoxides in a nucleophilic ring-opening reaction. xindaobiotech.com The ethynyl group attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a β-alkynyl alcohol after an aqueous workup. This reaction provides a useful method for the synthesis of homopropargyl alcohols.
α,β-Unsaturated carbonyl compounds possess two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). Nucleophiles can therefore undergo either a direct 1,2-addition to the carbonyl group or a conjugate 1,4-addition to the β-carbon. libretexts.orgyoutube.com
The reaction of Grignard reagents, including this compound, with α,β-unsaturated carbonyls can result in a mixture of 1,2- and 1,4-addition products. youtube.com The regioselectivity of the reaction is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, and the reaction conditions. youtube.com While strong nucleophiles often favor 1,2-addition, the presence of a catalyst, such as copper salts, can promote 1,4-addition. scispace.com
For instance, the uncatalyzed reaction of n-butylmagnesium bromide with sec-butyl sorbate (B1223678) yields both 1,2- and 1,4-addition products. However, in the presence of cuprous chloride, the reaction proceeds almost exclusively via 1,6-conjugate addition. scispace.com This suggests that similar control could potentially be exerted in reactions involving this compound.
This compound is also capable of nucleophilic addition to carbon-nitrogen double bonds, such as those found in imines and nitrones. nih.govkcl.ac.uk The reaction with imines leads to the formation of propargylamines, which are valuable building blocks in organic and medicinal chemistry. kcl.ac.uk
The addition of this compound to nitrones has been used in the synthesis of sterically shielded nitroxides. researchgate.netnih.gov For example, it reacts with various cyclic nitrones, including 1-pyrroline-1-oxides, to yield the corresponding nitroxides with an adjacent ethynyl group. researchgate.netnih.govresearchgate.net These reactions often proceed with high diastereoselectivity. nih.gov It has been noted that while some sterically hindered nitrones are unreactive towards more basic Grignard reagents like ethylmagnesium bromide, they readily react with the less basic this compound. nih.govresearchgate.net
Reactions with Imines and Nitrones
Synthesis of Ethynyl Aziridines
This compound is a key reagent in the synthesis of ethynyl aziridines. smolecule.comscientificlabs.co.ukchemicalbook.comlookchem.comchemdad.com Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. The addition of this compound to activated imines, such as those with an N-sulfonyl group, leads to the formation of these valuable building blocks in organic synthesis. smolecule.com The reaction proceeds via nucleophilic addition of the ethynyl group to the imine carbon.
Formation of Sterically Shielded Nitroxides
The reaction of this compound with various cyclic nitrones serves as a method for creating new sterically shielded nitroxides. nih.govmdpi.comnih.gov These nitroxides, which exhibit high resistance to bioreduction, are valuable as spin labels for in vivo studies using techniques like pulsed EPR and functional MRI. nih.gov
The process involves the addition of this compound to cyclic nitrones, such as 1-pyrroline-1-oxides, 2,5-dihydroimidazole-3-oxide, and 4H-imidazole-3-oxide, yielding the corresponding nitroxides with an alkynyl group adjacent to the N-O moiety. nih.govmdpi.comnih.gov The resulting 2-ethynyl-substituted nitroxides can then be hydrogenated, and subsequent re-oxidation of the hydroxylamine (B1172632) group produces sterically shielded tetraalkylnitroxides. nih.govmdpi.com
The addition of this compound to certain nitrones has been shown to proceed with high diastereoselectivity, affording only a single diastereomer. nih.govsemanticscholar.org This selectivity is thought to arise from the coordination of the organometallic reagent with an oxygen atom of a neighboring group. nih.govsemanticscholar.org The reaction conditions, such as the specific nitrone substrate and the duration of the reaction, can influence the yield of the resulting nitroxide. mdpi.commdpi.com For instance, nitrone 8 required a 24-hour reaction at ambient temperature with a 10-fold excess of this compound for complete conversion. mdpi.com
| Nitrone Reactant | Product | Reaction Conditions | Yield | Reference |
| 1-pyrroline-1-oxides | 2-ethynyl-substituted nitroxides | This compound in THF | Satisfactory | nih.govmdpi.com |
| 2,5-dihydroimidazole-3-oxide | 2-ethynyl-substituted nitroxides | This compound in THF | Satisfactory | nih.govmdpi.com |
| 4H-imidazole-3-oxide | 2-ethynyl-substituted nitroxides | This compound in THF | Satisfactory | nih.govmdpi.com |
| Nitrone 8 | Hydroxylamines and nitroxides | 10-fold excess this compound in THF, 24h, ambient temp. | Not specified | mdpi.com |
| Nitrones 1a-c | Diastereomerically pure 12a-c | This compound | High selectivity | nih.govsemanticscholar.org |
Substitution and Coupling Reactions
Formation of Ethynyltrialkylsilanes and Ethynyltrialkylstannanes
A straightforward and efficient method for the synthesis of ethynyltrialkylsilanes and ethynyltrialkylstannanes involves the reaction of this compound with the corresponding trialkylsilyl or trialkylstannyl chlorides. smolecule.comthieme-connect.com This reaction provides these useful synthetic intermediates in excellent yields. thieme-connect.com
The procedure involves the preparation of a 1 Molar solution of this compound in tetrahydrofuran (B95107) (THF) by introducing acetylene (B1199291) into a cooled solution of ethylmagnesium bromide. thieme-connect.com The subsequent rapid addition of the trialkylsilyl or trialkylstannyl chloride with efficient stirring leads to the desired ethynyl derivatives. thieme-connect.com Slow addition of the chloro compounds should be avoided as it may promote the formation of disubstituted acetylenes. thieme-connect.com
| Reactant | Product | Yield | Reference |
| Chlorotrimethylsilane | Ethynyltrimethylsilane | 75-80% | thieme-connect.com |
| Chlorotrimethylstannane | Ethynyltrimethylstannane | ~70% | thieme-connect.com |
| Chlorotributylstannane | Ethynyltributylstannane | High | thieme-connect.com |
Cross-Coupling Methodologies
Iron-catalyzed cross-coupling reactions provide a cost-effective and versatile alternative to methods using precious metals for the formation of C-C bonds. nih.gov this compound can be effectively coupled with various alkyl halides using iron catalysts. nih.gov These reactions have been shown to be applicable to both primary and secondary alkyl halides. acs.orgnih.gov
One notable example is the iron-catalyzed cross-coupling of (triisopropylsilyl)this compound (TIPS-CC-MgBr) with cycloheptyl bromide, which yields the corresponding alkynylated product in high yield. nih.gov The success of these reactions often depends on key parameters such as elevated reaction temperatures and slow addition rates of the Grignard reagent, particularly when using THF as the solvent. nih.gov The use of chelating bisphosphine ligands with the iron catalyst has also been explored.
Mechanistic investigations into iron-catalyzed cross-coupling reactions involving alkynyl Grignard reagents have revealed complex in-situ speciation of the iron catalyst. nih.govnih.gov When an iron(II) precatalyst, such as FeBr2(SciOPP), is treated with (triisopropylsilyl)this compound (TIPS-CC-MgBr), a rapid redistribution of the alkynyl ligand occurs. nih.gov
This redistribution leads to a mixture of mono-, bis-, and even tris-alkynylated iron(II) species. nih.gov The solvent plays a crucial role in these redistribution pathways, with THF promoting more complex pathways and nonpolar solvents like toluene (B28343) helping to stabilize the iron species. nih.govacs.org
Iron-Catalyzed Cross-Couplings with Alkyl Halides
Influence of Solvent and Nucleophile Addition Rate on Selectivity
The selectivity of reactions involving this compound can be significantly influenced by the choice of solvent and the rate at which the nucleophile is introduced. These parameters can affect the aggregation state of the Grignard reagent, the solvation of reacting species, and the relative rates of competing reaction pathways.
In the context of iron-catalyzed cross-coupling reactions, the solvent plays a crucial role in the speciation of the iron catalyst. nih.gov For instance, in the reaction of an alkynyl Grignard reagent with an alkyl halide, the use of a solvent like tetrahydrofuran (THF) can promote complex redistribution pathways of the iron species. nih.gov Conversely, nonpolar solvents such as toluene can help stabilize these species. nih.gov This stabilization in a less polar environment can lead to different catalytic outcomes.
The rate of addition of the Grignard reagent is another critical factor. nih.gov In iron-catalyzed cross-couplings of alkynyl Grignard reagents with alkyl halides, a slow addition rate of the nucleophile is key to achieving successful catalysis in THF. nih.gov This is likely because a slow addition rate maintains a low concentration of the nucleophilic species, which can help to suppress unwanted side reactions and favor the desired cross-coupling pathway. For example, in the iron-SciOPP catalyzed cross-coupling of (triisopropylsilyl)this compound with cycloheptyl bromide, a slow addition rate was found to be crucial for high product yields. nih.gov
Similarly, in diastereoselective additions to carbonyl compounds, the solvent and additives can dramatically alter the stereochemical outcome. Systematic changes in reaction conditions, such as the use of titanium(IV) isopropoxide in THF, have been shown to reverse the typical stereoselectivity of the addition of this compound to certain erythrulose derivatives with high levels of control. researchgate.net The coordination of the organometallic reagent to neighboring functional groups, influenced by the solvent, can also direct the stereochemical course of the reaction, leading to the selective formation of one diastereomer. semanticscholar.orgmdpi.com
Cobalt-Mediated Alkyl-Alkynyl Cross-Coupling
Cobalt-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds, particularly between alkyl halides and alkynyl nucleophiles like this compound. These reactions are advantageous as they can often be applied to substrates that are challenging for other transition metal catalysts, such as palladium. thieme-connect.de
Research has demonstrated that cobalt can effectively mediate the cross-coupling of both primary and secondary alkyl halides with reagents such as 2-(trimethylsilyl)this compound. acs.orgnih.gov This methodology facilitates the straightforward formation of alkyl-alkynyl bonds. acs.orgnih.gov The use of a cobalt catalyst system allows for the coupling of unactivated secondary alkyl halides, which are often prone to elimination side reactions under other conditions. acs.org
A key feature of these cobalt-mediated reactions is their ability to proceed via a radical pathway. thieme-connect.deacs.org This mechanism enables sequential radical cyclization and alkynylation reactions, expanding the synthetic utility of this transformation. acs.org For instance, a tandem radical cyclization/cross-coupling sequence has been reported using a cobalt catalyst. thieme-connect.de
The scope of cobalt-catalyzed cross-coupling extends to various functional groups and heterocyclic systems. thieme-connect.de While the synthesis of unsymmetrical diacetylene compounds through this method has been explored, it has been noted to result in low yields. thieme-connect.de
The mechanism of many cobalt-catalyzed cross-coupling reactions is believed to involve single-electron transfer (SET) processes. acs.orgnih.govacs.org In this mechanistic paradigm, a low-valent cobalt complex transfers a single electron to the alkyl halide substrate. acs.orgacs.org This SET event leads to the formation of an alkyl radical and a cobalt(I) species. acs.org
The generation of a radical intermediate is a defining characteristic of this catalytic cycle and distinguishes it from many two-electron processes observed with other transition metals. researchgate.netnih.gov This radical pathway allows for the effective coupling of secondary alkyl halides, which are often problematic substrates in traditional nucleophilic substitution reactions. acs.orgbohrium.com
Copper-Catalyzed Alkynylation Reactions
Copper catalysts are widely employed in alkynylation reactions due to their ability to activate terminal alkynes towards nucleophilic attack. This compound can serve as a potent alkynylating agent in these transformations.
A notable application of copper-catalyzed alkynylation is the reaction with in situ-generated azoalkenes. This method provides an umpolung (polarity reversal) approach to the synthesis of polysubstituted pyrazoles. organic-chemistry.orgacs.orgnih.gov The process begins with the generation of azoalkenes from α-halohydrazones. organic-chemistry.orgacs.org
In the presence of a Cu(I) catalyst, this compound (or other terminal alkynes) undergoes a Michael addition to the azoalkene intermediate. organic-chemistry.orgacs.org This step forms an α-alkynyl-substituted hydrazone, which then undergoes cyclization to yield the pyrazole (B372694) product. organic-chemistry.orgacs.orgnih.gov The reaction demonstrates good functional group tolerance, accommodating nitro, sulfonyl, cyano, ester, and alcohol functionalities, and is scalable. organic-chemistry.orgacs.orgnih.gov
Mechanistic investigations suggest the formation of a copper-chelated azoalkene intermediate. organic-chemistry.orgacs.org The reaction conditions, such as the choice of solvent (THF) and temperature, are optimized to achieve good yields. organic-chemistry.orgdoi.org The use of this compound in this context offers a convenient alternative to gaseous acetylene. organic-chemistry.org
Table 1: Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes This is an interactive table. Select a row to see more details.
| Starting Material | Alkyne Source | Catalyst | Product | Yield (%) | Reference |
| α-Halohydrazone | This compound | Cu(I) | Polysubstituted Pyrazole | 37-85 | organic-chemistry.orgacs.orgnih.gov |
| Aromatic α-halohydrazone | Terminal Alkynes | CuI·3/4DMS | N-protected polysubstituted pyrazoles | 37-85 | organic-chemistry.org |
Decarboxylative Alkynylation Strategies
Decarboxylative coupling reactions have emerged as a powerful strategy for the formation of carbon-carbon bonds, utilizing carboxylic acids as readily available starting materials. In this context, this compound plays a crucial role in the formation of more reactive alkynylmetal reagents.
In decarboxylative alkynylation reactions, this compound is often used to generate an alkynyl zinc reagent in situ. nih.gov This is achieved through a transmetalation reaction with a zinc salt, such as zinc chloride (ZnCl₂). nih.govsorbonne-universite.fr The resulting alkynyl zinc reagent is then used in the nickel- or iron-catalyzed cross-coupling with a redox-active ester derived from a carboxylic acid. nih.govblogspot.com
This two-step, one-pot process allows for the formal homologation of a carboxylic acid to a terminal alkyne. nih.govblogspot.com The reaction has been shown to be broad in scope, tolerating a variety of functional groups and applicable to the synthesis of complex molecules, including unnatural amino acids. nih.gov The use of ethynylzinc chloride, prepared from this compound, has been optimized to give high yields of the desired terminal alkynes. nih.gov The scalability of this protocol has also been demonstrated, highlighting its practical utility in organic synthesis. blogspot.com
Table 2: Decarboxylative Alkynylation via Alkynyl Zinc Reagent This is an interactive table. Select a row to see more details.
| Carboxylic Acid Derivative | Alkynylating Agent | Catalyst | Product | Yield (%) | Reference |
| Redox Active Ester | Ethynylzinc chloride (from this compound and ZnCl₂) | NiCl₂·6H₂O/Ligand | Terminal Alkyne | up to 82 | nih.gov |
| Protected Glutamic Acid RAE | Ethynylzinc chloride | Ni or Fe catalyst | Unnatural Amino Acid | 72 | nih.gov |
Rearrangement Reactions Involving this compound Derivatives
This compound serves as a crucial reagent for introducing an ethynyl group into a molecule, which can then participate in various rearrangement reactions. These subsequent transformations are pivotal in constructing complex molecular architectures from simpler precursors.
Rupe Rearrangement in Multistep Sequences
The Rupe rearrangement is an acid-catalyzed isomerization of α-alkynyl tertiary alcohols, which are readily synthesized through the reaction of a ketone with this compound. This rearrangement yields α,β-unsaturated ketones, valuable intermediates in organic synthesis. wikipedia.orgsynarchive.comsynarchive.com The reaction typically competes with the Meyer-Schuster rearrangement, which also involves the rearrangement of propargyl alcohols to form α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net
The initial step in a sequence utilizing the Rupe rearrangement involves the nucleophilic addition of this compound to a ketone. This reaction creates a tertiary propargyl alcohol. Subsequent treatment of this alcohol with an acid, such as sulfuric acid or formic acid, instigates the rearrangement. synarchive.com The generally accepted mechanism involves the protonation of the hydroxyl group, followed by the elimination of water to form a vinyl cation intermediate. A subsequent 1,2-hydride or alkyl shift, followed by tautomerization, leads to the formation of the α,β-unsaturated ketone. wikipedia.org
A significant application of this methodology is found in steroid synthesis. For instance, in the synthesis of cyproterone (B1669671) acetate, a key step involves the selective ethynylation of the C17-keto functionality of androsta-1,4-diene-3,17-dione (B159171) using this compound. nih.govresearchgate.net The resulting tertiary alcohol then undergoes a Rupe rearrangement to furnish the corresponding Δ¹⁶-20-keto steroid. nih.govresearchgate.net This two-step sequence highlights the utility of this compound in facilitating the construction of complex steroidal frameworks. nih.govresearchgate.net
Research has also focused on optimizing the conditions for the Rupe rearrangement. While traditional methods often employ strong acids, which can lead to side reactions and are not always suitable for large-scale industrial processes, alternative catalysts have been explored. acs.org For example, strongly acidic cation-exchange resins have been shown to be effective and economical catalysts for the Rupe rearrangement in a pilot plant setting, leading to a significant increase in the yield of the desired unsaturated ketone. acs.org
The versatility of the Rupe rearrangement extends to the synthesis of various other compounds. It serves as a key transformation in the preparation of α,β-unsaturated ketones that are precursors to fragrances, carotenoids, and vitamins. nih.gov The ability to generate these important structural motifs from readily available ketones and this compound underscores the significance of the Rupe rearrangement in multistep organic synthesis.
Applications of Ethynylmagnesium Bromide in Complex Organic Synthesis
Building Blocks for Advanced Molecular Architectures
The reactivity of ethynylmagnesium bromide makes it an indispensable reagent for creating sophisticated molecular structures with specific functionalities. smolecule.com
Construction of Carbon Skeletons with Acetylenic Functionality
A primary application of this compound lies in its ability to form new carbon-carbon bonds, thereby constructing the carbon backbone of organic molecules. smolecule.com As a nucleophilic source of the ethynyl (B1212043) anion, it readily reacts with various electrophiles, most notably carbonyl compounds such as aldehydes and ketones, to produce propargyl alcohols. ontosight.ai This addition reaction is a fundamental transformation that introduces a terminal alkyne into a molecule. The acetylenic functionality installed by this reagent is not merely a structural element but also a versatile handle for further chemical modifications, including coupling reactions, reductions, and the formation of more complex cyclic and acyclic systems. smolecule.comcdnsciencepub.com For instance, it has been used in the synthesis of supertritylacetylene, where the ethynyl group is added in the final step to a complex chloride precursor. cdnsciencepub.com
Synthesis of Conjugated Dienes via Enyne Cross-Metathesis
This compound serves as a crucial precursor for the alkyne component in enyne cross-metathesis reactions. chemicalbook.comsigmaaldrich.comlookchem.com This powerful catalytic reaction involves the scrambling of double and triple bonds between an alkene (the "en") and an alkyne (the "yne") to generate a 1,3-conjugated diene. The process typically begins with the reaction of this compound with a suitable substrate to introduce the terminal alkyne. This alkyne then participates in the metathesis reaction, catalyzed by transition metal complexes, to furnish the desired conjugated diene. cookechem.comscientificlabs.co.uk This methodology is highly valued for its efficiency in creating specific structural motifs found in numerous organic compounds. lookchem.com
Ethynylation of Chiral α-(Dibenzylamino) Aldehydes for Stereocontrol
In the field of asymmetric synthesis, this compound is employed for the diastereoselective ethynylation of chiral α-(dibenzylamino) aldehydes. chemicalbook.comsigmaaldrich.comthomassci.com This reaction is pivotal for the synthesis of complex molecules with potential pharmaceutical applications where precise control of stereochemistry is paramount. lookchem.com The dibenzylamino group on the chiral aldehyde directs the incoming ethynyl group from the Grignard reagent, leading to the preferential formation of one diastereomer over the other. This stereocontrol is essential for producing enantiomerically pure compounds, which is a critical aspect of modern drug development. lookchem.comsigmaaldrich.com
Total Synthesis of Natural Products and Bioactive Molecules
The utility of this compound extends to the challenging field of total synthesis, where it has proven to be a key reagent in the construction of complex natural products and other bioactive molecules. lookchem.com
Key Intermediate in the Synthesis of (+)-4-Demethoxydaunomycin
This compound plays a critical role as a key intermediate in the total synthesis of (+)-4-demethoxydaunomycin, an antibiotic compound with significant biological activity. chemicalbook.comsigmaaldrich.comlookchem.com The synthesis of this complex molecule requires the precise and strategic introduction of various functional groups and the construction of its intricate ring system. The use of this compound allows for the incorporation of an essential two-carbon unit that is later elaborated to form part of the final molecular architecture. cookechem.comsigmaaldrich.comscientificlabs.co.uk
Role in the Synthesis of Carotenoids and Vitamin A Building Blocks
This compound is also instrumental in the synthesis of building blocks for carotenoids and Vitamin A. nih.gov For example, it is used in the synthesis of 3-methyl-1,4-pentadiyne-3-ol, which can be rearranged to form 3-methyl-2-penten-4-ynal. nih.gov This C6-building block is a valuable precursor that can be reacted with other components to construct the larger carbon skeletons of carotenoids and Vitamin A. nih.gov The synthesis of these vital compounds, which play crucial roles in vision and other biological processes, highlights the importance of this compound in producing molecules with significant biological function. nih.gov
Preparation of Racemic Forskolin (B1673556) Intermediates
Forskolin, a labdane (B1241275) diterpenoid naturally found in the roots of Coleus forskohlii, is known for its ability to stimulate adenylyl cyclase, a key enzyme in cellular signaling. The complex structure of forskolin has made it a challenging target for total synthesis, prompting the development of various synthetic strategies.
In the pursuit of a total synthesis of racemic forskolin, a key step involves the preparation of a decalin-derived acetylenic alcohol. nih.govescholarship.org While some synthetic routes utilize lithium acetylide for this transformation, this compound also serves as a crucial reagent in related methodologies. nih.gov Specifically, the Favorskii alkynylation, a reaction involving the addition of an acetylide to a carbonyl compound, can be carried out with in situ generated this compound. nih.govmdpi.com This reaction is instrumental in creating key intermediates for the multi-step synthesis of (±)-forskolin. nih.govnih.gov For instance, the selective addition of an ethynyl group to one of the carbonyl groups in a cis-decalin precursor, followed by epimerization, yields a trans-decalin alcohol intermediate, a critical building block en route to the final natural product. nih.gov A 24-step synthesis has been developed that successfully produces significant quantities of (±)-forskolin. nih.gov
Interactive Table: Key Reactions in Forskolin Intermediate Synthesis
| Reagent | Reaction Type | Intermediate Formed | Significance |
|---|---|---|---|
| This compound | Favorskii Alkynylation | Decalin-derived acetylenic alcohol | Forms a key intermediate for the total synthesis of racemic forskolin. nih.govmdpi.com |
| Lithium Acetylide | Alkynylation | Decalin-derived acetylenic alcohol | An alternative reagent for the preparation of the same key intermediate. nih.gov |
Material Science Applications and Precursor Chemistry
The unique reactivity of this compound extends its utility into the realm of material science, where it is employed to modify existing polymers and to synthesize novel monomers and precursors for advanced materials. smolecule.com
This compound is utilized in the grafting of aliphatic polymers, a process that introduces terminal alkyne functionalities onto the polymer backbone. smolecule.comsigmaaldrich.com This modification provides a reactive "handle" that can be used for further chemical transformations, significantly altering the physical and chemical properties of the polymeric material. smolecule.com The introduction of these acetylenic groups is a key strategy in the rational design of materials with specific characteristics. smolecule.com Anodic decomposition of this compound at a hydrogenated silicon electrode surface can lead to the formation of covalently anchored polymeric layers. acs.orgacs.org The resulting polymer possesses a saturated skeleton with pendant halide and unsaturated ethynyl groups. acs.org It has been observed that the rate of polymer layer formation is significantly higher with ethynylmagnesium chloride compared to the bromide counterpart. acs.orgacs.org
In the field of organic electronics and materials, this compound plays a crucial role in the synthesis of extended aromatic systems. smolecule.com It is used to prepare anthracene-containing species, such as 1,8-dichloro-10-(ethynyl)anthracene. smolecule.comsigmaaldrich.com This is achieved by reacting 1,8-dichloroanthren-10(9H)-one with this compound, often in the presence of cerium(III) chloride, to yield the desired ethynyl-substituted anthracene. researchgate.netgrafiati.com This building block is then used in cross-coupling reactions to create rigid linkers between two 1,8-dichloroanthracene (B3240527) units, forming the basis for (semi-)rigid organic frameworks. researchgate.netgrafiati.com The acetylenic linkers are critical in influencing the electronic properties and molecular organization of these materials. smolecule.com
This compound serves as a precursor in the synthesis of alkyl(triethynyl)germanes from tert-alkyltrichlorogermanes and 2-butyltrichlorogermane. lookchem.comsigmaaldrich.comchemicalbook.comscientificlabs.co.ukscientificlabs.co.uk In this reaction, the ethynyl group from the Grignard reagent displaces the chlorine atoms on the germane, allowing for the substitution of all three chlorine atoms to form the corresponding alkyl(triethynyl)germanes. researchgate.net These resulting organogermanium compounds are valuable for the development of new materials with specific electronic, optical, or mechanical properties. lookchem.com These alkyl(triethynyl)germanes can be further reacted with Grignard reagents and trimethylchlorosilane to produce alkyl(trimethylsilylethynyl)germanes. researchgate.net
A novel application of this compound is in the synthesis of phosphonamidates, which are used in bioconjugation, the process of linking molecules to proteins. cardoso-lab.org In a one-pot synthesis, diethyl chlorophosphite reacts with this compound, followed by an azide (B81097) addition and hydrolysis, to yield an ethynylphosphonamidate. cardoso-lab.org This resulting molecule contains an electron-deficient triple bond that can selectively react with cysteine residues on proteins and antibodies. cardoso-lab.org This method offers a stable linkage for attaching complex molecules like biotin, fluorophores, and peptides to proteins. cardoso-lab.org In one approach, bis(diisopropylamino)chlorophosphine (B1630993) is alkylated with this compound, followed by substitution with an alcohol to create hydrophilic phosphonites, which are then reacted with an azide to form the desired phosphonamidates. rsc.org
Interactive Table: Material Science Applications of this compound
| Application | Reactant(s) | Product(s) | Significance |
|---|---|---|---|
| Grafting of Aliphatic Polymers | This compound, Aliphatic polymer | Functionalized polymer with terminal alkynes | Modifies polymer properties and provides reactive sites. smolecule.comsigmaaldrich.com |
| Synthesis of Anthracene-Containing Species | This compound, 1,8-dichloroanthren-10(9H)-one | 1,8-dichloro-10-(ethynyl)anthracene | Building block for rigid organic frameworks in electronics. smolecule.comresearchgate.netgrafiati.com |
| Precursor to Alkyl(triethynyl)germanes | This compound, tert-alkyltrichlorogermanes | Alkyl(triethynyl)germanes | Precursors for new materials with specific properties. lookchem.comchemicalbook.comresearchgate.net |
| Preparation of Phosphonamidates | This compound, Diethyl chlorophosphite, Azide | Ethynylphosphonamidate | Enables stable, cysteine-selective bioconjugation to proteins. cardoso-lab.org |
Precursor to Alkyl(triethynyl)germanes for New Materials
Contributions to Flow Chemistry and Continuous Processing
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including improved safety, efficiency, and scalability. researchgate.netresearchgate.net this compound has been successfully employed in flow chemistry setups.
One notable application is the Favorskii alkynylation of aldehydes and ketones. mdpi.com The reaction of these carbonyl compounds with in situ generated this compound can be carried out in a falling film microreactor (FFMR). mdpi.comresearchgate.net This continuous microflow setting allows for efficient gas-liquid contact, which is essential for the effective generation of the ethynyl-Grignard reagent from ethylmagnesium bromide and acetylene (B1199291) gas. mdpi.comresearchgate.net This method provides a rapid and efficient route to propargyl alcohols under atmospheric pressure and at low temperatures. mdpi.com This approach has been integrated into multi-step continuous flow processes for the synthesis of complex molecules. researchgate.net For example, a five-step continuous flow process utilized this compound in the first step for an ethynylation reaction in tetrahydrofuran (B95107) at 40°C. researchgate.net
Enhanced Control over Reactive Organometallic Intermediates
The high reactivity of Grignard reagents like this compound can present challenges in controlling chemical reactions. smolecule.com However, recent advancements in chemical synthesis techniques have provided enhanced control over these reactive organometallic intermediates.
One significant development is the use of flow microreactors. smolecule.com This technology is particularly beneficial for handling highly reactive species, such as organolithiums and organomagnesiums, which are often difficult to manage in conventional batch reactors. smolecule.com Flow chemistry allows for precise control over reaction parameters, including temperature and mixing, leading to more controlled and efficient reactions. smolecule.com For instance, the generation of this compound from ethylmagnesium bromide and acetylene can be effectively carried out in a falling film microreactor, ensuring consistent gas-liquid contact and enabling the reaction to proceed smoothly under atmospheric pressure and low temperatures. mdpi.com
The solvent used in these reactions also plays a crucial role in stabilizing the reactive intermediates. While solvents like tetrahydrofuran (THF) can sometimes promote complex redistribution pathways of the iron species involved in cross-coupling reactions, nonpolar solvents such as toluene (B28343) have been shown to increase the stability of these intermediates. acs.org This stabilization allows for a more detailed assessment of their reactivity with electrophiles. acs.org
Furthermore, the rate of addition of the Grignard reagent can significantly impact the reaction's selectivity and the formation of off-cycle species. acs.orgnih.gov Slow addition of the nucleophile helps to maintain a low relative ratio of nucleophile to the metal catalyst, which can improve the selectivity for the desired organic products. nih.gov
Research into iron-catalyzed cross-coupling reactions has provided detailed insights into the behavior of these intermediates. acs.orgnih.gov Studies have shown that the reaction of an iron(II) catalyst with this compound can lead to a distribution of mono-, bis-, and tris-alkynylated iron(II) species. acs.org Interestingly, the in situ formed neutral mono- and bis-alkynylated iron(II) complexes are the ones that react with the electrophile to generate the cross-coupled product at catalytically relevant rates, while the tris-alkynylated species is unreactive. acs.org This level of understanding of the intermediate species and their reactivity allows for more precise control over the outcome of the synthesis.
Scalability and Efficiency in Propargyl Alcohol Production
This compound is a key reagent in the synthesis of propargyl alcohols, which are important intermediates in the production of various pharmaceuticals and other complex organic molecules. mdpi.commdpi.com The reaction typically involves the nucleophilic addition of the ethynyl group to a carbonyl compound, such as an aldehyde or ketone, to form the corresponding alkynol. ontosight.aismolecule.com
The efficiency and scalability of propargyl alcohol production have been significantly improved through various synthetic strategies. One-pot synthesis methods have proven to be practical and potentially scalable. For example, a gram-scale, one-pot synthesis of a vinyl azide has been demonstrated starting from piperonyl aldehyde and this compound, without the need to isolate the intermediate carbinol product. rsc.org
Flow chemistry has also been instrumental in enhancing the production of propargyl alcohols. A two-step sequential-flow process has been developed for the synthesis of a specific diene propargylic alcohol, involving an ethynylation step with this compound followed by a Rupe rearrangement. researchgate.net This continuous flow method offers advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. smolecule.comresearchgate.net
The choice of reagents and reaction conditions is critical for optimizing the yield and selectivity of propargyl alcohol synthesis. For instance, in the synthesis of 2-ethynylglycerol, the direct 1,2-addition of this compound to dihydroxyacetone monomer was successful, whereas other strong bases led to significant decomposition of the starting material. scispace.com This highlights the unique balance of nucleophilicity and basicity of this compound that makes it suitable for such sensitive transformations. scispace.com
The following table summarizes research findings on the synthesis of various propargyl alcohols using this compound, highlighting the reaction conditions and outcomes.
| Starting Material | Product | Reaction Conditions | Yield | Reference |
| Piperonyl aldehyde | Vinyl azide (via propargyl alcohol intermediate) | One-pot, gram-scale synthesis | 83% (for oxidation step) | rsc.org |
| Δ1,4,16-triene-3,20-dione precursor | Δ4,9(11)-diene propargylic alcohol | Two-step sequential-flow synthesis | - | researchgate.net |
| Dihydroxyacetone monomer | 2-Ethynylglycerol | 3 equivalents of this compound | 63% | scispace.com |
| Oxetanone | 2-Ethynylglycerol | Two-step procedure | 82% (for cleavage step) | scispace.com |
| Aryl methyl ketones | 1,3-Diols | Novel cascade reaction | - | researchgate.net |
These examples demonstrate the versatility and efficiency of this compound in the scalable production of propargyl alcohols, a critical step in the synthesis of many complex organic molecules.
Advanced Studies and Methodological Innovations in Ethynylmagnesium Bromide Chemistry
Mechanistic Elucidation of Reaction Pathways
The reactivity of ethynylmagnesium bromide, a prominent Grignard reagent, is governed by complex mechanistic pathways that are the subject of ongoing investigation. Understanding these mechanisms is crucial for optimizing reaction conditions and developing novel synthetic methodologies.
The nature of the organomagnesium species in solution significantly influences the outcome of reactions involving this compound. In iron-catalyzed cross-coupling reactions, the addition of (triisopropylsilyl)this compound to an iron(II) precatalyst, FeBr2(SciOPP), does not result in a single, well-defined species. Instead, a complex mixture of mono-, bis-, and even tris-alkynylated iron(II) species is formed due to rapid ligand redistribution. nih.govnih.gov The solvent plays a critical role in this process; while THF promotes these complex redistribution pathways, nonpolar solvents like toluene (B28343) can stabilize these iron species. nih.gov
Further studies have shown that the speciation of iron upon reaction with an alkynyl Grignard reagent is highly dependent on the solvent. nih.gov For instance, the reaction of FeBr2(SciOPP) with one equivalent of (TIPS)this compound leads to a four-component mixture within a minute. nih.gov The mono- and bis-alkynylated iron(II)-SciOPP complexes formed in situ are reactive towards electrophiles at rates relevant to catalysis, while the tris-alkynylated species is unreactive. nih.gov The rate of Grignard reagent addition is also a key parameter, with slower addition rates improving reaction selectivity by suppressing the formation of undesirable side products. nih.gov
Table 1: Investigated Organomagnesium Intermediates and Their Observed Reactivity
| Precatalyst/System | Grignard Reagent | Observed Intermediates | Solvent Effects | Reactivity Notes |
| FeBr2(SciOPP) | (Triisopropylsilyl)this compound | Mono-, bis-, and tris-alkynylated iron(II) species | THF promotes complex redistribution; Toluene stabilizes intermediates. nih.gov | Mono- and bis-alkynylated species are reactive; tris-alkynylated species is unreactive. nih.gov |
| Iron Salts (general) | Methylmagnesium bromide | Tetramethylferrate(III) [FeMe4]⁻, [Fe8Me12] cluster | N-methylpyrrolidone (NMP) favors the formation of the trimethylferrate species. nih.gov | Both ferrate species are reactive towards electrophiles via different mechanisms. nih.gov |
This table summarizes the observed organomagnesium intermediates and their reactivity in the presence of this compound and related Grignard reagents.
The stereochemical outcome of reactions involving this compound is often determined by the subtle energetic differences between competing transition states. In the synthesis of propargylic alcohols, the addition of this compound to aldehydes can be unselective. nih.gov For example, the reaction with aldehyde 28 to form alcohol 31 in the synthesis of (−)-isolaurallene showed poor diastereoselectivity. nih.gov This lack of selectivity highlights the need for a deeper understanding of the transition state geometries.
In contrast, highly stereoselective transformations have been achieved through careful reaction design. For instance, the diastereoselective addition of this compound to erythrulose (B1219606) derivatives can be controlled to favor either the syn- or anti-adduct with high levels of control by modifying reaction conditions and using additives like Ti(OiPr)4. researchgate.net This suggests that the coordination of the titanium species to the reactants alters the transition state assembly, favoring one diastereomeric pathway over the other.
Computational methods, such as Density Functional Theory (DFT), have become invaluable for analyzing these transition states. DFT calculations can provide insights into the geometries and relative energies of different transition state structures, helping to explain observed stereoselectivities. acs.org For example, in the context of allene (B1206475) chemistry, DFT studies have been used to understand competing reaction pathways. acs.org
Investigation of Organomagnesium Intermediates
Integration with Catalytic Systems
The utility of this compound is significantly expanded when integrated with transition metal catalytic systems. This combination enables a wide range of transformations, including cross-coupling and cyclization reactions.
The choice of ligand is paramount in achieving high selectivity and efficiency in transition metal-catalyzed cross-coupling reactions. In iron-catalyzed reactions, ligands like bisphosphines (e.g., SciOPP) and N-heterocyclic carbenes (NHCs) have proven effective, though they are likely not optimal due to the distinct mechanisms of iron catalysis compared to palladium. nih.gov The design of ligands for iron catalysis requires a different approach, focusing on controlling the complex speciation and reactivity of the iron center. nih.gov
For more established palladium- and nickel-catalyzed cross-coupling reactions, a wide variety of ligands have been developed. Sterically bulky dialkylbiarylphosphine ligands, for instance, have significantly improved the scope and efficiency of Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov Similarly, N-heterocyclic carbene (NHC) ligands, which are strong σ-donors, have become popular, with their steric bulk being tunable to influence reaction outcomes. nih.gov In some cases, diamine ligands have been shown to be effective for Ullmann-type cross-coupling reactions at room temperature by generating electron-rich anionic copper complexes. The design principles for these ligands often involve creating a specific steric and electronic environment around the metal center to promote the desired elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov
Table 2: Ligand Classes Used in Cross-Coupling Reactions
| Ligand Class | Metal | Key Features | Application Examples |
| Bisphosphines (e.g., SciOPP) | Iron | Spin-control-intended ortho-phenylenedi-phosphine. nih.gov | Alkynyl-alkyl cross-coupling. nih.govnih.gov |
| Dialkylbiarylphosphines | Palladium | Sterically bulky, promote monoligated palladium(0) species. nih.gov | Suzuki-Miyaura, Buchwald-Hartwig reactions. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Nickel, Palladium | Strong σ-donors, tunable steric bulk. nih.gov | Suzuki-Miyaura, Buchwald-Hartwig with challenging substrates. nih.gov |
| Diamines | Copper | Form electron-rich anionic complexes, enable room temperature reactions. | Ullmann-type C-N and C-O cross-coupling. |
This table outlines various ligand classes and their applications in cross-coupling reactions relevant to organometallic chemistry.
A notable application of this compound chemistry is in the rhodium-catalyzed cyclization of allenols. This methodology provides an atom-economic and highly diastereoselective route to synthetically valuable 2,4-disubstituted and 2,4,6-trisubstituted tetrahydropyrans (THPs). d-nb.infonih.gov The reaction demonstrates excellent functional group compatibility and has been successfully applied to the enantioselective total synthesis of natural products like (−)-centrolobine. d-nb.infonih.gov
The allenol starting materials are often prepared by the addition of this compound to a carbonyl compound, followed by further transformations. d-nb.info The subsequent rhodium-catalyzed cyclization proceeds with high syn-selectivity. d-nb.infonih.gov A screening of various phosphine (B1218219) ligands revealed that derivatives of 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective for this transformation. d-nb.info
Ligand Design for Selective Cross-Coupling Reactions
Process Intensification and Green Chemistry Aspects
The principles of green chemistry and process intensification are increasingly being applied to reactions involving this compound to enhance sustainability, safety, and efficiency. acs.orgrepec.org Process intensification aims to reduce the size and environmental impact of chemical manufacturing by, for example, using continuous flow reactors or microreactors. acs.orgresearchgate.net These approaches can minimize the use of hazardous materials and energy. acs.org
For reactions involving highly reactive reagents like this compound, process intensification offers significant safety benefits by minimizing the quantity of the reagent present at any given time. acs.org Continuous flow systems can also allow for better control over reaction parameters such as temperature and mixing, potentially leading to higher yields and selectivities. epfl.ch
Green chemistry principles relevant to this compound chemistry include:
Atom Economy : Designing reactions, such as the rhodium-catalyzed cyclization of allenols, to maximize the incorporation of all materials used in the process into the final product. d-nb.infonih.govepfl.ch
Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. epfl.ch The catalytic systems discussed in section 5.2 are prime examples.
Inherently Safer Chemistry for Accident Prevention : The use of microreactors or flow chemistry can reduce the risks associated with handling pyrophoric and reactive Grignard reagents. acs.orgepfl.ch
While specific studies on the process intensification of this compound reactions are not extensively detailed in the provided search results, the general principles of green process engineering are highly applicable. acs.orgrsc.org The development of more sustainable industrial processes is a key challenge, and applying these principles to the synthesis and use of fundamental reagents like this compound is an active area of research. repec.orgresearchgate.net
Advantages of Microflow Reactors for Safe and Efficient Handling
The use of this compound in organic synthesis, particularly its generation from gaseous acetylene (B1199291) and an alkyl-Grignard reagent like Ethylmagnesium Bromide, presents significant challenges in traditional batch reactors. researchgate.net The reaction is highly exothermic, and the handling of acetylene gas carries inherent safety risks. researchgate.netnih.gov Furthermore, the formation of solid by-products can lead to issues with stirring and reaction consistency, potentially causing irreversible clogging. researchgate.net The adoption of continuous-flow microreactors, particularly designs like the Falling Film Microreactor (FFMR), has emerged as a superior methodology, offering substantial improvements in both safety and efficiency. researchgate.netnih.gov
Enhanced Safety
Microflow systems provide a fundamentally safer environment for handling reactive and hazardous materials. A primary advantage is the ability to use acetylene gas in a controlled and reliable manner at atmospheric pressure, mitigating the risks associated with high-pressure gas handling in conventional setups. researchgate.netnih.gov The small internal volume of the microreactor ensures that only minute quantities of the reactive mixture are present at any given moment, drastically reducing the potential impact of a thermal runaway. nih.gov The high surface-area-to-volume ratio inherent in microreactors allows for exceptionally efficient heat dissipation, providing precise control over the highly exothermic Grignard formation reaction and preventing dangerous temperature spikes. researchgate.netnih.gov The entire process is confined within the reactor system, further enhancing operational safety. flinders.edu.au
Improved Efficiency and Process Control
The efficiency of the synthesis of this compound is critically dependent on the mass transfer between the gaseous acetylene and the liquid Ethylmagnesium Bromide solution. Microflow reactors excel in this regard.
Superior Mass and Heat Transfer: Designs such as the Falling film microreactor (FFMR) generate a thin liquid film, which creates a large and consistent gas-liquid interface. researchgate.net This structure facilitates highly efficient diffusion of acetylene into the reaction phase, a key factor for achieving high yields and selectivity. researchgate.net This efficient mass transfer, combined with superior thermal control, allows for the rapid generation of this compound in seconds at low temperatures (e.g., 0 °C). researchgate.net
Precise Control of Reaction Parameters: Continuous-flow technology enables precise and independent control over variables such as residence time, flow rate, and mixing. scispace.com This level of control is difficult to achieve in batch reactors and allows for fine-tuning the reaction to maximize yield and minimize by-product formation. For instance, the residence time can be easily adjusted by changing the length of the reactor tubing. researchgate.net
Detailed Research Findings
Research has demonstrated the successful implementation of an FFMR-based gas-liquid continuous microflow process for the generation of this compound and its immediate use in subsequent reactions. researchgate.net In one such setup, acetylene gas and a solution of Ethylmagnesium Bromide in Tetrahydrofuran (B95107) (THF) are introduced into an FFMR to generate the this compound, which is then directly mixed with a solution of a carbonyl compound to produce various propargyl alcohols in high yields and with high selectivity. researchgate.netnih.gov
Optimization studies have shown that the flow rates of the reagents are critical parameters. As detailed in the table below, adjusting the flow rate of acetylene had a significant impact on the yield and selectivity of the reaction with benzaldehyde.
Table 1: Optimization of Acetylene Flow Rate for the Synthesis of 1-phenylprop-2-yn-1-ol Reaction of in-situ generated this compound with Benzaldehyde in a microflow system.
| Entry | Acetylene Flow Rate (mL/min) | Residence Time in FFMR (s) | Conversion of Benzaldehyde (%) | Selectivity for Product 1a (%) |
| 1 | 29 | 4.6 | 50 | 53 |
| 2 | 11.5 | 4.6 | 95 | 86 |
| 3 | 5.8 | 4.6 | 95 | 95 |
| 4 | 4.6 | 4.6 | 96 | 96 |
| Data sourced from a study on the expeditious flow synthesis of propargylic alcohols. researchgate.net | ||||
| Product 1a refers to 1-phenylprop-2-yn-1-ol. |
Further investigation revealed the influence of the Ethylmagnesium Bromide flow rate on reaction performance, demonstrating that modifying these parameters could enhance gas-liquid contact and mass transfer, thereby improving selectivity.
Table 2: Effect of Reagent Flow Rates on Reaction Selectivity
| Entry | EtMgBr Flow Rate (mL/min) | Acetylene Flow Rate (mL/min) | Residence Time in FFMR (s) | Selectivity for Product 1a (%) |
| 1 | 0.2 | 29 | 4.6 | 53 |
| 2 | 0.1 | 11.5 | 13.6 | 86 |
| 3 | 0.08 | 5.8 | 21.6 | 95 |
| 4 | 0.05 | 4.6 | 34.3 | 96 |
| Data sourced from a study utilizing a Falling Film Microreactor (FFMR). researchgate.net | ||||
| Product 1a refers to 1-phenylprop-2-yn-1-ol. |
This microflow protocol has been successfully applied to a range of substrates, including the reaction with 2-adamantanone, which produced 2-ethynyl-2-adamantanol in an 80% isolated yield, showcasing the versatility and efficiency of the method. scispace.com The ability to integrate the generation of the Grignard reagent with its subsequent consumption in a single, continuous process represents a significant advancement over multi-step batch operations. researchgate.netresearchgate.net
Conclusion and Future Research Directions
Summary of Ethynylmagnesium Bromide's Versatility and Impact
This compound (C₂HBrMg) is a highly reactive Grignard reagent that serves as a cornerstone in organic synthesis for the formation of carbon-carbon bonds. ontosight.ai Its primary role is as a synthetic equivalent of an ethynyl (B1212043) anion, enabling the introduction of an acetylene (B1199291) unit into a wide array of molecules. The versatility of this reagent is demonstrated by its participation in several key reaction types. A major application is its addition to carbonyl compounds, such as aldehydes and ketones, to produce propargyl alcohols, which are valuable intermediates in the synthesis of more complex molecules. smolecule.commasterorganicchemistry.com
The impact of this compound extends to its use as a nucleophile in substitution reactions, particularly with alkyl halides, to form substituted alkynes. ontosight.aimasterorganicchemistry.com It also participates in coupling reactions with other organometallic reagents, further expanding its utility in constructing intricate carbon skeletons. ontosight.aismolecule.com The reagent's high reactivity necessitates careful handling under anhydrous and inert conditions to prevent decomposition by moisture or air. ontosight.ai this compound's ability to readily form new carbon-carbon bonds has made it an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced materials. lookchem.com
Emerging Trends in Acetylide Grignard Chemistry
The field of acetylide Grignard chemistry is continually evolving, with several emerging trends aimed at enhancing efficiency, selectivity, and scope. A significant area of development is the use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, which exhibit enhanced reactivity and solubility, even in less traditional solvents like toluene (B28343). vapourtec.com This innovation allows for faster reactions and can circumvent the need for ethereal solvents that are often associated with classic Grignard reactions. vapourtec.com
Another prominent trend is the increasing use of metal-catalyzed cross-coupling reactions involving acetylide Grignards. While traditional Grignard reactions focus on addition to carbonyls, modern methods employ transition metal catalysts, like palladium or nickel, to couple acetylides with a broader range of electrophiles, including aryl and vinyl halides. acs.orgrsc.org This has significantly expanded the ability to form C(sp)-C(sp²) and C(sp)-C(sp³) bonds, which are crucial for the synthesis of complex organic molecules. acs.org
Furthermore, there is a growing interest in asymmetric synthesis using Grignard reagents. The development of chiral catalysts and auxiliaries enables the enantioselective addition of acetylide Grignards to prochiral substrates, providing access to chiral propargyl alcohols with high stereocontrol. numberanalytics.com
Unexplored Reactivity and Catalytic Opportunities
While the nucleophilic addition of this compound to carbonyls is well-established, there remain underexplored areas of its reactivity. The development of novel catalytic systems could unlock new reaction pathways. For instance, combining this compound with transition metal catalysts could lead to new types of cross-coupling reactions or cycloaddition processes that are currently not feasible.
An area with significant potential is the exploration of catalytic enantioselective additions to a wider variety of electrophiles beyond simple aldehydes and ketones. The design of new chiral ligands that can effectively control the stereochemistry of the addition of the relatively small ethynyl group is a continuing challenge.
Additionally, the reactivity of this compound in multicomponent reactions, where three or more reactants combine in a single operation, is an area ripe for investigation. Sequentially palladium-catalyzed one-pot processes have shown promise in rapidly generating unsymmetrically substituted tolanes and alkynones from aryl iodides and this compound. rsc.org Further development of such cascade reactions could significantly improve synthetic efficiency. The exploration of its reactivity with less common electrophiles, such as imines and nitriles, in the presence of novel catalysts could also lead to the development of new synthetic methodologies for nitrogen-containing compounds.
Potential for Further Methodological Advancements in Flow Chemistry and Automation
The application of flow chemistry to Grignard reactions, including those with this compound, offers significant advantages in terms of safety, scalability, and process control. researchgate.net The highly exothermic nature of Grignard reagent formation and subsequent reactions can be managed more effectively in continuous flow reactors due to their superior heat transfer capabilities. researchgate.net This allows for reactions to be performed under conditions that might be unsafe in traditional batch setups.
Recent advancements have demonstrated the successful use of flow chemistry for the continuous synthesis of Grignard reagents and their immediate use in subsequent reactions, a process known as "telescoping". researchgate.netnih.gov For example, the generation of this compound from acetylene gas and a Grignard reagent has been achieved in a falling film microreactor, followed by its immediate reaction with carbonyl compounds. researchgate.netresearchgate.net This approach not only improves safety by minimizing the accumulation of hazardous reagents but also can lead to higher yields and purities. durham.ac.uk
The integration of automated systems with flow reactors presents further opportunities for methodological advancements. Automated platforms can perform reaction optimization, data logging, and real-time analysis, which can significantly accelerate the development of new synthetic protocols. researchgate.net Future research in this area will likely focus on developing more sophisticated and integrated flow systems that can handle multistep syntheses involving this compound, from reagent preparation to final product purification, all within a single, automated platform. nih.gov
Q & A
Q. What are the critical safety protocols for handling Ethynylmagnesium Bromide in laboratory settings?
this compound is highly reactive with water and oxygen, requiring strict inert atmosphere conditions (e.g., nitrogen or argon) during handling . Personal protective equipment (PPE) must include flame-resistant lab coats, chemically resistant gloves (e.g., nitrile), and safety goggles. Static electricity must be mitigated by grounding equipment, as the compound is pyrophoric and can ignite upon exposure to moisture or air . Spills should be neutralized with dry sand or inert adsorbents, never water .
Q. How is this compound typically synthesized, and what solvents are compatible?
this compound is synthesized by reacting acetylene gas with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert gas . THF is the preferred solvent due to its ability to stabilize Grignard reagents. Alternative solvents like diethyl ether are less common due to lower boiling points and reduced stability. Reaction progress can be monitored via gas evolution or titration to confirm active Mg content .
Q. What are the primary applications of this compound in organic synthesis?
The reagent is widely used for nucleophilic additions to carbonyl compounds (e.g., ketones, esters) to form propargyl alcohols . It also participates in cross-coupling reactions, such as Sonogashira couplings, to introduce alkynyl groups into aromatic systems. Additionally, it serves as a precursor for synthesizing terminal alkynes via protonolysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side reactions when using this compound?
Side reactions, such as over-addition or polymerization, can be mitigated by:
- Temperature control : Maintaining reactions at −20°C to 0°C reduces exothermic side processes .
- Substrate pre-drying : Ensuring substrates (e.g., ketones) are rigorously dried to prevent quenching of the reagent .
- Stoichiometry adjustments : Using a slight excess (1.1–1.3 eq.) of this compound to account of its sensitivity to trace moisture . Advanced techniques like in-situ FTIR or NMR can monitor reaction progress and detect intermediates .
Q. What analytical methods are recommended for characterizing this compound and its reaction products?
- Titration : Iodometric titration quantifies active magnesium content .
- GC-MS/NMR : For product analysis, especially to identify propargyl alcohols or alkynylated byproducts .
- Karl Fischer titration : To ensure solvent dryness (<30 ppm H₂O) . Contradictory data (e.g., unexpected byproducts) should be cross-validated with control experiments to rule out impurities from solvents or starting materials .
Q. How does the stability of this compound in solution vary with storage conditions?
The reagent degrades rapidly upon exposure to moisture or oxygen, forming magnesium hydroxide and ethyne gas. Long-term storage requires:
Q. What mechanistic insights explain the regioselectivity of this compound in alkyne transfer reactions?
The reagent’s high nucleophilicity favors attack at electrophilic carbons (e.g., carbonyl groups). In conjugated systems (e.g., α,β-unsaturated ketones), 1,2-addition dominates due to kinetic control, while 1,4-addition may occur under thermodynamic conditions . Computational studies (DFT) suggest that steric and electronic effects of substituents on the substrate dictate regioselectivity .
Troubleshooting and Data Contradictions
Q. How should researchers address inconsistent yields in this compound-mediated reactions?
- Variable moisture levels : Even trace H₂O (e.g., from improperly dried glassware) can quench the reagent. Use oven-dried glassware and syringes .
- Substrate impurities : Purify substrates via distillation or chromatography before use.
- Incomplete Mg activation : Flame-drying Mg turnings under argon enhances reactivity . Document all parameters (e.g., solvent batch, Mg source) to identify reproducibility issues .
Q. What are the implications of observed exothermic runaway reactions during scale-up?
Exothermicity arises from rapid acetylene release or solvent THF decomposition. Mitigation strategies include:
- Slow reagent addition : Use syringe pumps for controlled dosing .
- Reactor cooling : Maintain temperatures below −10°C for large-scale reactions .
- Inert gas purge : Continuous argon flow prevents accumulation of flammable gases . Safety protocols must align with OSHA GHS Category 1 flammability standards .
Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Synthesis solvent | Anhydrous THF | |
| Storage temperature | −20°C under argon | |
| Reaction temperature range | −20°C to 0°C | |
| Moisture tolerance | <30 ppm H₂O in solvent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
